molecular formula C18H34N2O6 B13851607 6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid

6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid

Cat. No.: B13851607
M. Wt: 374.5 g/mol
InChI Key: AHHCXILXVLKZNX-UHFFFAOYSA-N
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Description

6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid is a complex organic compound with a molecular formula of C14H28N2O6. This compound is characterized by its unique structure, which includes amino and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hexanoic acid derivatives with amino and ester groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or ester groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.

    Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, moderate temperature.

Major Products

The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted hexanoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxyl groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The compound can inhibit or activate enzymes, alter cellular signaling, and affect gene expression, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Lysine-N,N-diacetic acid
  • N-(5-Amino-1-carboxypentyl)iminodiacetic acid
  • N2,N2-Bis(carboxymethyl)-L-lysine

Uniqueness

Compared to similar compounds, 6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid is unique due to its specific ester and amino group arrangement, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H34N2O6

Molecular Weight

374.5 g/mol

IUPAC Name

6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid

InChI

InChI=1S/C18H34N2O6/c1-17(2,3)25-14(21)11-20(12-15(22)26-18(4,5)6)13(16(23)24)9-7-8-10-19/h13H,7-12,19H2,1-6H3,(H,23,24)

InChI Key

AHHCXILXVLKZNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)O

Origin of Product

United States

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